molecular formula C4H7NaO3 B604979 Sodium 3-hydroxy-2-methylpropionate CAS No. 1219589-99-7

Sodium 3-hydroxy-2-methylpropionate

Cat. No.: B604979
CAS No.: 1219589-99-7
M. Wt: 126.09 g/mol
InChI Key: RBJZIQZDAZLXEK-UHFFFAOYSA-M
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Description

3-Hydroxyisobutyrate (sodium salt) is a chemical compound that serves as an intermediate in the metabolism of the branched-chain amino acid valine. It is formed through the removal of the CoA moiety from 3-hydroxyisobutyryl-CoA by the enzyme 3-hydroxyisobutyryl-CoA hydrolase. This compound is involved in various metabolic pathways and has significant implications in biological and medical research .

Mechanism of Action

Target of Action

3-Hydroxyisobutyrate, also known as sodium 3-hydroxy-2-methylpropionate, is a specific intermediary metabolite in the degradation of the branched-chain amino acid (BCAA) valine . It primarily targets liver, skeletal muscle, and adipocytes . The compound’s primary role is associated with altered energy metabolism, particularly in the context of obesity and type 2 diabetes .

Mode of Action

In the valine degradation pathway, 3-Hydroxyisobutyrate is formed by the removal of the coenzyme A (CoA) moiety from 3-Hydroxyisobutyrate-CoA, a process catalyzed by the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) . Once formed, 3-Hydroxyisobutyrate can leave its cells of origin or enter the tricarboxylic acid (TCA) cycle via further catabolism into methylmalonyl semialdehyde (MMS) toward succinyl-CoA .

Biochemical Pathways

3-Hydroxyisobutyrate is an intermediary metabolite in the valine degradation pathway . It is formed via the removal of the CoA moiety of 3-Hydroxyisobutyrate-CoA by the enzyme HIBCH . The lack of CoA allows 3-Hydroxyisobutyrate to leave its cells of origin (e.g., liver, skeletal muscle, adipocytes), giving plasma concentrations around 10–25 μmol/L . Chronic changes in BCAA metabolism and elevations of 3-Hydroxyisobutyrate may reflect a chronic perturbation in energy metabolism that underlies diet-induced pathogenic insulin resistance and type 2 diabetes .

Pharmacokinetics

It is known that the compound can leave its cells of origin and enter the bloodstream, where it can reach concentrations of around 10–25 μmol/l . This suggests that 3-Hydroxyisobutyrate has a significant bioavailability.

Result of Action

3-Hydroxyisobutyrate has been shown to stimulate fatty acid uptake by acting as a paracrine factor on endothelial cells . It is also involved in insulin signaling in myotubes . Elevated levels of 3-Hydroxyisobutyrate in the bloodstream have been associated with insulin resistance and type 2 diabetes .

Action Environment

The action of 3-Hydroxyisobutyrate is influenced by various environmental factors. For instance, its levels in the bloodstream show a strong and stepwise increase in people with prediabetes and type 2 diabetes, reflecting progression of systemic insulin resistance . Conversely, transient increases in circulatory 3-Hydroxyisobutyrate concentrations during fasting are seen in healthy people, likely as a mechanism that normally contributes to cellular adaptations to fluctuating food intake .

Biochemical Analysis

Biochemical Properties

3-HIB plays a key role in the maintenance of normal physiology and energy homeostasis . It may act as a protective signaling substance as well as an important metabolic substrate . It interacts with enzymes such as 3-hydroxyisobutyrate dehydrogenase (EC: 1.1.1.31) and 3-hydroxyisobutyryl-CoA hydrolase (EC: 3.1.2.4) . These interactions are crucial for the metabolism of valine .

Cellular Effects

3-HIB has been associated with insulin resistance and type 2 diabetes . Concentrations of 3-HIB show a strong and stepwise increase in the circulation of people with prediabetes and type 2 diabetes, reflecting progression of systemic insulin resistance . It modulates lipid uptake and storage in muscle and adipose tissue . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3-HIB involves its role as an intermediary metabolite in the valine degradation pathway . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 3-HIB on cellular function observed in in vitro or in vivo studies are dynamic and change over time

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of 3-HIB in animal models, it is known that 3-HIB is associated with insulin resistance and type 2 diabetes

Metabolic Pathways

3-HIB is involved in several metabolic pathways, including valine, leucine and isoleucine degradation, β-alanine metabolism, and propanoate metabolism . It interacts with enzymes such as 3-hydroxyisobutyrate dehydrogenase and 3-hydroxyisobutyryl-CoA hydrolase .

Transport and Distribution

3-HIB is formed via removal of the CoA moiety of 3-HIB-CoA by the enzyme HIBCH . The lack of CoA allows 3-HIB to leave its cells of origin (e.g., liver, skeletal muscle, adipocytes), giving plasma concentrations around 10–25 μmol/L . This suggests that 3-HIB can be transported and distributed within cells and tissues.

Subcellular Localization

Given that it is an intermediary metabolite in the degradation of the branched-chain amino acid (BCAA) valine , it is likely that it is localized in the mitochondria where BCAA metabolism primarily occurs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxyisobutyrate (sodium salt) typically involves the enzymatic hydrolysis of 3-hydroxyisobutyryl-CoA. The enzyme 3-hydroxyisobutyryl-CoA hydrolase catalyzes the removal of the CoA moiety, resulting in the formation of 3-hydroxyisobutyrate. This reaction occurs under physiological conditions, with the enzyme being active in various tissues such as the liver, skeletal muscle, and adipocytes .

Industrial Production Methods: Industrial production of 3-hydroxyisobutyrate (sodium salt) may involve biotechnological processes that utilize microbial fermentation. Specific strains of bacteria or yeast can be engineered to overexpress the enzyme 3-hydroxyisobutyryl-CoA hydrolase, thereby increasing the yield of 3-hydroxyisobutyrate. The compound is then isolated and purified through standard biochemical techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyisobutyrate (sodium salt) undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Hydroxyisobutyrate (sodium salt) is unique due to its specific role in the valine degradation pathway and its involvement in metabolic processes related to insulin resistance and type 2 diabetes. Its ability to modulate fatty acid uptake and lipid metabolism distinguishes it from other similar compounds .

Properties

IUPAC Name

sodium;3-hydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3.Na/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJZIQZDAZLXEK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501342711
Record name (±)-Sodium beta-hydroxyisobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219589-99-7
Record name (±)-Sodium beta-hydroxyisobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium 3-hydroxy-2-methylpropionate
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Customer
Q & A

Q1: How is 3-HIB produced in the body?

A1: 3-HIB is generated during the catabolism of valine, a branched-chain amino acid. This process primarily occurs in the mitochondria of various tissues, including skeletal muscle and adipose tissue. [, ]

Q2: Does 3-HIB contribute to insulin resistance?

A3: Elevated 3-HIB levels are linked to insulin resistance. Studies suggest that 3-HIB may promote the transport of fatty acids into muscle tissue, leading to lipid accumulation and ultimately contributing to insulin resistance and glucose intolerance. [, , , ] Additionally, reduced expression of the neutral amino acid transporter SLC7A10/ASC-1, which is associated with insulin resistance and obesity, leads to increased net release of 3-HIB from adipocytes. []

Q3: What is the molecular formula and weight of 3-HIB?

A3: The molecular formula of 3-HIB is C4H8O3. Its molecular weight is 104.10 g/mol.

Q4: Is there research available on the material compatibility and stability of 3-HIB under various conditions?

A4: The provided research focuses primarily on the biological and metabolic aspects of 3-HIB. Further investigation is needed to fully understand its material compatibility and stability under various environmental conditions.

Q5: Does 3-HIB exhibit any catalytic properties?

A5: Current research primarily focuses on 3-HIB's role as a metabolite and signaling molecule. Its potential catalytic properties remain an open area for further exploration.

Q6: How do structural modifications of 3-HIB affect its biological activity?

A6: The research provided does not offer specific information about the structure-activity relationship of 3-HIB. Further investigations focusing on structural analogs and their biological effects would be necessary to establish the impact of modifications on its activity.

Q7: What is known about the stability of 3-HIB under different conditions, and are there strategies to improve its formulation?

A7: While the provided research primarily focuses on 3-HIB's biological activity and implications, understanding its stability profile and exploring suitable formulation strategies would be crucial for its potential therapeutic applications.

Q8: What is known about the ADME profile of 3-HIB?

A8: While the research highlights the metabolic origin and activity of 3-HIB, further studies are needed to comprehensively understand its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion.

Q9: What in vitro and in vivo models have been used to study the effects of 3-HIB?

A12: Researchers have utilized both in vitro and in vivo models to investigate 3-HIB. In vitro studies using adipocyte cultures have revealed its impact on fatty acid uptake and glucose metabolism. [, ] In vivo studies in animal models have demonstrated its association with insulin resistance and glucose intolerance. [] Further research, particularly human clinical trials, would be essential to validate these findings and determine the therapeutic potential of modulating 3-HIB levels.

Q10: Are there known mechanisms of resistance to 3-HIB or cross-resistance with other compounds?

A10: The current research does not provide evidence of specific resistance mechanisms to 3-HIB. As research progresses and potential therapeutic applications are explored, investigating potential resistance mechanisms will be crucial.

Q11: Are there specific drug delivery strategies being explored to target 3-HIB to specific tissues?

A11: The research primarily emphasizes 3-HIB's role as an endogenous metabolite. If therapeutic applications involving 3-HIB manipulation are to be explored, targeted drug delivery strategies might be needed.

Q12: Is 3-HIB considered a potential biomarker for any metabolic disorders?

A16: Yes, elevated 3-HIB levels are associated with insulin resistance, type 2 diabetes, and obesity. [, , ] Studies have shown a positive correlation between circulating 3-HIB concentrations and HOMA2 of insulin resistance. [] Research also suggests its potential as a biomarker for monitoring metabolic changes after bariatric surgery. [] Further research may solidify its role as a diagnostic or prognostic tool.

Q13: What analytical techniques are commonly used to quantify 3-HIB levels?

A17: Gas chromatography-mass spectrometry (GC-MS/MS) is a widely used technique for accurately measuring 3-HIB levels in various biological samples, including blood and cell cultures. [, ] Nuclear magnetic resonance (NMR) spectroscopy is also employed, particularly in metabolomics studies investigating a broader range of metabolites, including 3-HIB. []

Q14: Is there information available regarding the environmental impact and degradation of 3-HIB?

A14: The provided research primarily focuses on the biological aspects of 3-HIB. More comprehensive studies are required to assess its environmental fate, persistence, and potential impact on ecosystems.

Q15: What is known about the dissolution rate and solubility of 3-HIB in different media?

A15: Detailed studies on the physicochemical properties of 3-HIB, including its dissolution and solubility in various solvents, are limited in the provided research. These properties would be critical for understanding its behavior in biological systems and for developing pharmaceutical formulations.

Q16: What methods are employed to validate the analytical techniques used for measuring 3-HIB?

A16: Analytical methods for 3-HIB quantification, like GC-MS/MS, are typically validated for accuracy, precision, specificity, linearity, range, limit of detection, and limit of quantification. These validation parameters ensure the reliability and reproducibility of the analytical data.

Q17: How is the quality of 3-HIB controlled during its production or use in research?

A17: If 3-HIB were to be manufactured for research or commercial purposes, stringent quality control measures would be implemented throughout the entire process, from raw material sourcing to final product release.

Q18: Can 3-HIB induce an immune response?

A18: Current research focuses primarily on the metabolic effects of 3-HIB. Further investigation is needed to understand its potential immunogenicity and effects on the immune system.

Q19: Does 3-HIB interact with drug transporters?

A19: The research does not provide specific information about the interaction of 3-HIB with drug transporters. This area requires further investigation, especially if 3-HIB is considered for therapeutic development.

Q20: Can 3-HIB induce or inhibit drug-metabolizing enzymes?

A20: The provided research primarily focuses on the metabolic effects of 3-HIB and its association with insulin resistance. Further studies are needed to understand its potential to modulate drug-metabolizing enzymes.

Q21: What is known about the biocompatibility and biodegradability of 3-HIB?

A25: As a naturally occurring metabolite, 3-HIB is generally considered biocompatible. It is readily metabolized within the body. [] Further studies focusing on its degradation pathways and potential for accumulation would be beneficial.

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